

In Vitro Characterization of AZD6564: A Technical Guide

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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

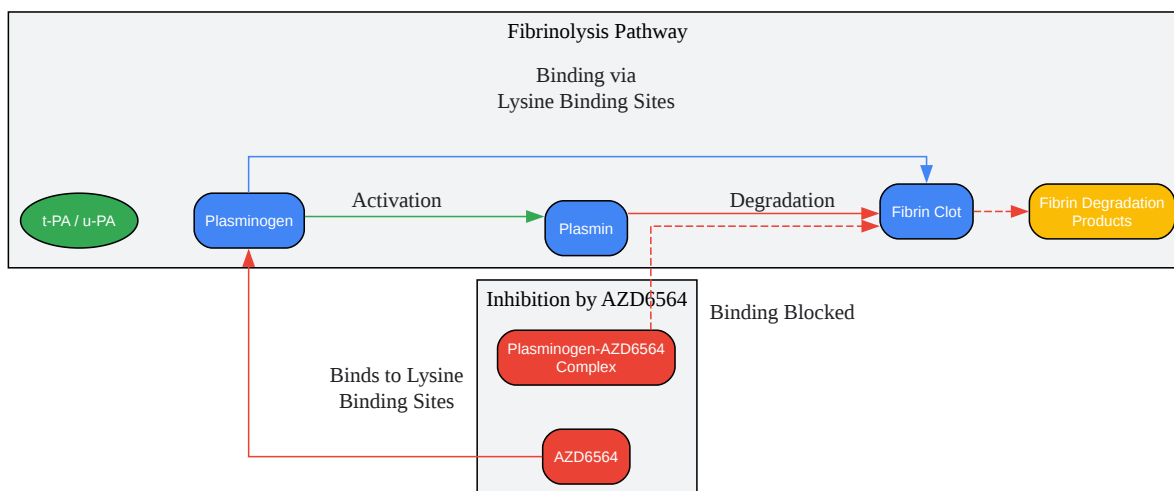
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **AZD6564**, a novel, orally available small molecule inhibitor of fibrinolysis. The information presented herein is intended to support researchers and drug development professionals in understanding the core pharmacological and biopharmaceutical properties of this compound.

Core Mechanism of Action

AZD6564 is a lysine mimetic that acts as a competitive inhibitor of the protein-protein interaction between plasminogen/plasmin and fibrin.^{[1][2]} By binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen, **AZD6564** prevents the binding of plasminogen to fibrin.^{[1][2]} This blockade inhibits the activation of plasminogen to plasmin on the fibrin surface, thereby preventing the dissolution of the fibrin clot.^[1] X-ray crystallography studies have confirmed that **AZD6564** binds to the same pocket in the kringle 1 domain as the endogenous lysine analogs and tranexamic acid (TXA).^[1]



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Caption: Mechanism of action of **AZD6564** in the fibrinolysis pathway.

Quantitative In Vitro Pharmacology

The in vitro potency and selectivity of **AZD6564** have been assessed through various assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency of **AZD6564**

Assay	Endpoint	AZD6564 Value (µM)	Comparator: Tranexamic Acid (µM)
Human Plasma Clot Lysis Assay	IC ₅₀	0.44	1600
Human Buffer Clot Lysis Assay	IC ₅₀	-	-

Data sourced from Cheng et al., 2014.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Selectivity and Permeability of AZD6564

Assay	Endpoint	AZD6564 Result
GABA _A Receptor Binding Assay	Activity	No detectable activity
Caco-2 Cell Permeability Assay	Papp (A to B)	- (Data for related compounds suggest improved permeability over leads)

Data sourced from Cheng et al., 2014.[\[1\]](#)

Detailed Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the discovery of **AZD6564**.

Human Plasma Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a fibrin clot formed in human plasma.

Materials:

- Human citrated plasma

- Tissue plasminogen activator (t-PA)
- Thrombin
- Calcium chloride (CaCl₂)
- Test compound (**AZD6564**) and vehicle control
- 96-well microplate reader with temperature control (37°C) and absorbance measurement capabilities (e.g., 405 nm)

Procedure:

- Prepare a solution of human plasma diluted with buffer.
- Add the test compound (**AZD6564**) at various concentrations to the wells of a 96-well plate. Include a vehicle control.
- Add the diluted human plasma to the wells containing the test compound.
- Initiate clot formation by adding a solution containing thrombin and CaCl₂ to each well.
- Simultaneously, initiate fibrinolysis by adding t-PA to each well.
- Immediately place the plate in a microplate reader pre-warmed to 37°C.
- Monitor the change in optical density (absorbance) over time. The time to 50% clot lysis is determined for each concentration of the test compound.
- Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% increase in the time to clot lysis compared to the vehicle control.

GABA_A Receptor Binding Assay

This assay is used to determine the potential off-target interaction of **AZD6564** with the GABA_A receptor.

Materials:

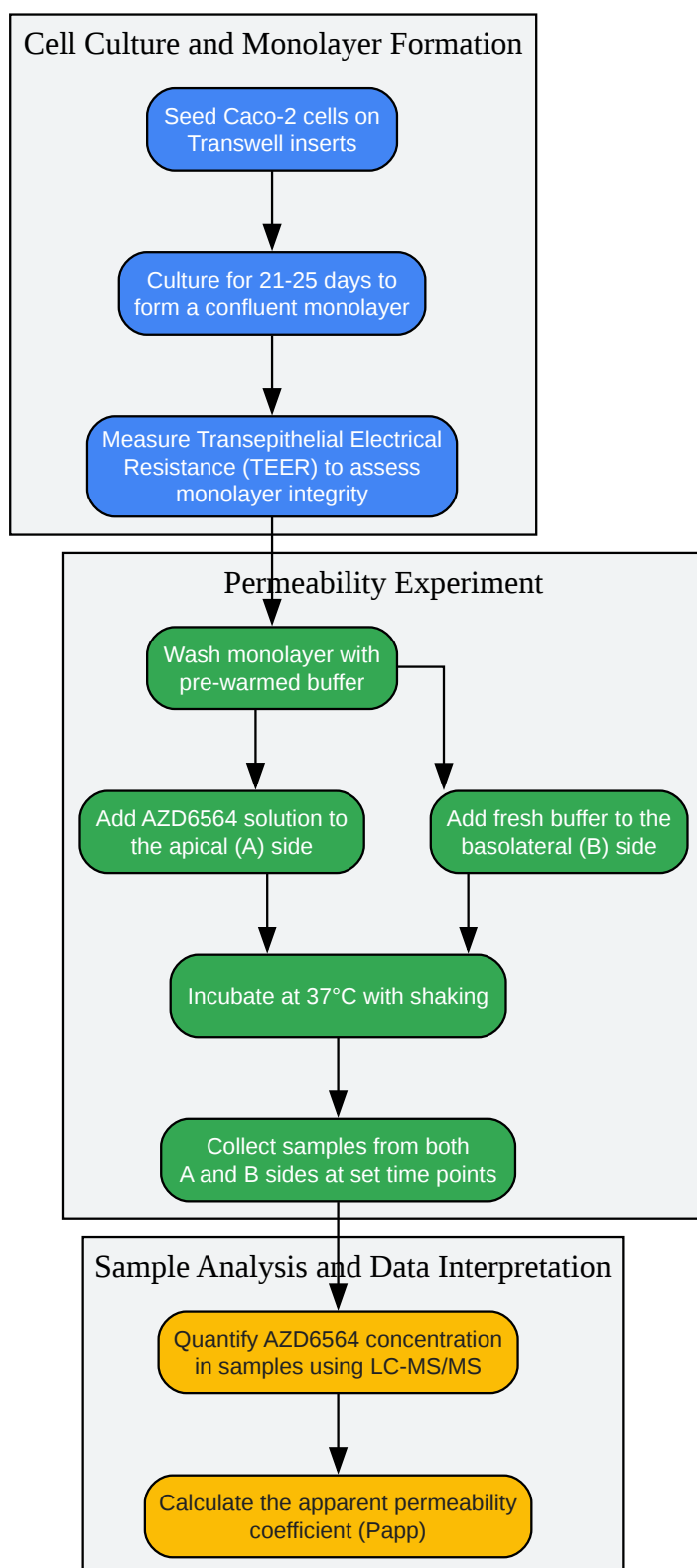
- Rat brain membrane preparation (source of GABA_A receptors)
- [³H]-Muscimol (radioligand)
- Test compound (**AZD6564**)
- Non-specific binding control (e.g., a high concentration of unlabeled GABA)
- Scintillation fluid and counter

Procedure:

- In a series of test tubes, combine the rat brain membrane preparation, [³H]-Muscimol, and varying concentrations of the test compound (**AZD6564**).
- Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
- Incubate the tubes at a specified temperature and for a set duration to allow for binding equilibrium to be reached.
- Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
- Wash the filters to remove any unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of inhibition of [³H]-Muscimol binding by **AZD6564** at the tested concentrations.

Caco-2 Cell Permeability Assay

This assay assesses the potential for oral absorption of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.



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Caption: Workflow for the Caco-2 cell permeability assay.

Procedure:

- Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Transport Experiment:
 - The cell monolayers are washed with a pre-warmed transport buffer.
 - The test compound (**AZD6564**) dissolved in transport buffer is added to the apical (donor) compartment.
 - Fresh transport buffer is added to the basolateral (receiver) compartment.
 - The plates are incubated at 37°C with gentle shaking.
 - Samples are taken from the receiver compartment at various time points and from the donor compartment at the beginning and end of the experiment.
- Sample Analysis: The concentration of **AZD6564** in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Summary of In Vitro Profile

AZD6564 is a potent inhibitor of fibrinolysis with a clear mechanism of action involving the blockade of plasminogen binding to fibrin.^{[1][2]} In vitro studies demonstrate its high potency in

a physiologically relevant human plasma clot lysis assay, showing a significant improvement over the current standard of care, tranexamic acid.[1] Furthermore, **AZD6564** exhibits a favorable selectivity profile, with no detectable activity at the GABA_A receptor, a known off-target of tranexamic acid.[1] While specific permeability data for **AZD6564** is not detailed in the primary literature, the optimization program leading to its discovery focused on improving this property, suggesting it is suitable for oral administration.[1] The compound demonstrates high metabolic stability in human hepatocytes and liver microsomes and does not show notable inhibition of CYP450s or hERG.[1] These in vitro characteristics position **AZD6564** as a promising candidate for the treatment of conditions associated with excessive fibrinolysis.

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References

- 1. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein–Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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